molecular formula C12H28N2O4 B8023605 Ammonium dodecanedioate

Ammonium dodecanedioate

Cat. No.: B8023605
M. Wt: 264.36 g/mol
InChI Key: GPEVMRFAFMVKHK-UHFFFAOYSA-N
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Description

Ammonium dodecanedioate is a chemical compound with the molecular formula ( \text{C}{12}\text{H}{28}\text{N}{2}\text{O}{4} ). It is the ammonium salt of dodecanedioic acid, which is a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium dodecanedioate can be synthesized through the neutralization of dodecanedioic acid with ammonium hydroxide. The reaction typically involves dissolving dodecanedioic acid in water and then adding ammonium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain this compound as a solid.

Industrial Production Methods

In industrial settings, this compound is produced by reacting dodecanedioic acid with ammonia gas. This method involves passing ammonia gas through a solution of dodecanedioic acid in water, followed by crystallization to isolate the product.

Chemical Reactions Analysis

Types of Reactions

Ammonium dodecanedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce dodecanedioic acid.

    Reduction: It can be reduced to form dodecanediol.

    Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the ammonium ion.

Major Products Formed

    Oxidation: Dodecanedioic acid.

    Reduction: Dodecanediol.

    Substitution: Metal dodecanedioates.

Scientific Research Applications

Ammonium dodecanedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of polymers and other organic compounds.

    Biology: It is used in studies involving metabolic pathways and enzyme reactions.

    Industry: It is used in the production of nylon and other synthetic fibers, as well as in the manufacture of lubricants and plasticizers.

Mechanism of Action

The mechanism of action of ammonium dodecanedioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It can also interact with cell membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Dodecanedioic acid: The parent compound of ammonium dodecanedioate.

    Dodecanediol: A reduced form of dodecanedioic acid.

    Metal dodecanedioates: Compounds where the ammonium ion is replaced by metal cations.

Uniqueness

This compound is unique due to its ammonium ion, which imparts different solubility and reactivity properties compared to its parent acid and other derivatives. This makes it particularly useful in applications where specific ionic interactions are required.

Properties

IUPAC Name

diazanium;dodecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEVMRFAFMVKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59864-79-8
Record name Dodecanedioic acid, ammonium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanedioic acid, ammonium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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